Cas no 923121-54-4 (4-2-(3,5-Dimethoxyphenyl)ethylpiperidine)

4-2-(3,5-Dimethoxyphenyl)ethylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine
- AKOS009102831
- 923121-54-4
- EN300-25789
- Z217651696
- 4-(3,5-dimethoxyphenethyl)piperidine
- G58416
- 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine
-
- MDL: MFCD08444504
- インチ: InChI=1S/C15H23NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h9-12,16H,3-8H2,1-2H3
- InChIKey: DYXVLIVBXMBLDU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 249.172878976Da
- 同位素质量: 249.172878976Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 30.5Ų
4-2-(3,5-Dimethoxyphenyl)ethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B432295-25mg |
4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-25789-2.5g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
Enamine | EN300-25789-0.1g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
Enamine | EN300-25789-0.05g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
Enamine | EN300-25789-1.0g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
1PlusChem | 1P019KNO-50mg |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95% | 50mg |
$222.00 | 2024-04-20 | |
Aaron | AR019KW0-1g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95% | 1g |
$870.00 | 2025-02-14 | |
Enamine | EN300-25789-10g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95% | 10g |
$2638.0 | 2023-09-14 | |
Aaron | AR019KW0-5g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95% | 5g |
$2472.00 | 2023-12-15 | |
Enamine | EN300-25789-0.25g |
4-[2-(3,5-dimethoxyphenyl)ethyl]piperidine |
923121-54-4 | 95.0% | 0.25g |
$289.0 | 2025-02-20 |
4-2-(3,5-Dimethoxyphenyl)ethylpiperidine 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-2-(3,5-Dimethoxyphenyl)ethylpiperidineに関する追加情報
Introduction to Compound with CAS No. 923121-54-4 and Product Name: 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine
The compound with the CAS number 923121-54-4 and the product name 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential therapeutic applications. The presence of a piperidine ring, combined with an ethyl side chain substituted with a 3,5-dimethoxyphenyl group, imparts distinct pharmacological characteristics that make this molecule a subject of intense research interest.
In recent years, the development of novel psychoactive substances (NPS) has led to a surge in research aimed at understanding the mechanisms of action of various chemical scaffolds. Among these, piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine structure is no exception, as it combines elements that are known to interact with central nervous system receptors in a manner that could potentially lead to therapeutic benefits.
The 3,5-dimethoxyphenyl moiety is particularly noteworthy due to its ability to influence the electronic properties of the molecule. This substitution pattern is commonly found in compounds that exhibit pharmacological activity, and its presence in 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine suggests that it may play a crucial role in determining the compound's binding affinity and selectivity for target receptors. Recent studies have highlighted the importance of such structural features in the design of molecules that interact with monoamine receptors, which are implicated in various neurological disorders.
One of the most compelling aspects of this compound is its potential as a lead candidate for further drug development. The piperidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance oral bioavailability and metabolic stability. When combined with the 3,5-dimethoxyphenyl ethyl side chain, the resulting molecule exhibits properties that are conducive to further optimization. Researchers have been exploring ways to modify this scaffold to improve its pharmacokinetic profile while maintaining or enhancing its pharmacological activity.
Recent advancements in computational chemistry have enabled more precise predictions of molecular behavior, allowing researchers to design experiments that are more targeted and efficient. In the case of 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine, computational studies have been instrumental in understanding how different substituents affect its interactions with biological targets. These insights have guided synthetic efforts toward producing analogs that may exhibit improved efficacy or reduced side effects.
The therapeutic potential of this compound is further underscored by its structural similarity to known pharmacologically active agents. For instance, it shares structural features with molecules that have been investigated for their effects on mood disorders and cognitive function. While 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine itself has not yet been subjected to extensive clinical trials, preclinical studies suggest that it may possess properties that make it suitable for treating conditions such as depression or anxiety.
In addition to its potential therapeutic applications, this compound has also attracted attention from researchers interested in exploring novel mechanisms of action. The unique combination of structural elements suggests that it may interact with multiple targets simultaneously, leading to synergistic effects that could be exploited for therapeutic benefit. Such multifaceted interactions are often difficult to achieve through traditional drug design approaches but can be facilitated by leveraging natural product-inspired scaffolds like this one.
The synthesis of 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine presents an interesting challenge for organic chemists due to the complexity of its structure. However, recent advances in synthetic methodologies have made it possible to construct this molecule efficiently and on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in assembling the key functional groups present in this compound. These synthetic strategies not only improve efficiency but also allow for greater flexibility in modifying the molecular structure for further optimization.
As research continues to uncover new applications for this class of compounds, it is likely that 4-2-(3,5-Dimethoxyphenyl)ethylpiperidine will play an important role in shaping future developments within pharmaceutical chemistry. Its unique structural features and promising preclinical data make it a valuable asset for any research team seeking to develop novel therapeutics targeting central nervous system disorders. By building upon existing knowledge and leveraging cutting-edge technologies, scientists can harness the full potential of this compound and related derivatives.
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